molecular formula C10H12BrNO B1375272 5-bromo-N-ethyl-2-methylbenzamide CAS No. 1481938-06-0

5-bromo-N-ethyl-2-methylbenzamide

Cat. No. B1375272
CAS RN: 1481938-06-0
M. Wt: 242.11 g/mol
InChI Key: MACCRQSLGRLBEO-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-ethyl-2-methylbenzamide” is likely an aromatic compound due to the presence of a benzamide group. The “5-bromo” and “2-methyl” indicate the positions of the bromine and methyl groups on the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the bromine and methyl groups are introduced onto the benzene ring . The exact method would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It would have a benzene ring (due to the “benzamide” part of the name) with a bromine atom and a methyl group attached at the 5th and 2nd carbon atoms, respectively .


Chemical Reactions Analysis

As an aromatic compound, “5-bromo-N-ethyl-2-methylbenzamide” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and more . These properties can often be predicted or calculated based on the compound’s structure and the known properties of similar compounds.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific context or further information, it’s difficult to comment on the mechanism of action for "5-bromo-N-ethyl-2-methylbenzamide" .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a compound’s Safety Data Sheet (SDS) .

Future Directions

Future directions could involve further studies to explore the compound’s properties, potential uses, and effects. This could include research into its biological activity, potential applications in material science, and more .

properties

IUPAC Name

5-bromo-N-ethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACCRQSLGRLBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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